molecular formula C22H18O4 B123979 Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- CAS No. 151910-74-6

Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans-

Cat. No. B123979
M. Wt: 346.4 g/mol
InChI Key: FCBQLOHCJAICDK-CMOCDZPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to natural and anthropogenic sources. It has been identified as a potent carcinogen and mutagen, and its effects on human health have been extensively studied.

Mechanism Of Action

Dibenz(a,h)anthracene exerts its carcinogenic effects by inducing oxidative stress, DNA damage, and mutations. It is metabolized by cytochrome P450 enzymes to form highly reactive intermediates, which can bind to DNA and cause mutations. It also generates reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. The accumulation of DNA damage and mutations can lead to the development of cancer.

Biochemical And Physiological Effects

Dibenz(a,h)anthracene has been found to induce a variety of biochemical and physiological effects. It can cause inflammation, oxidative stress, and DNA damage, which can lead to cell death and tissue damage. It also affects various signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, which plays a role in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

Dibenz(a,h)anthracene is a useful tool for studying the mechanisms of carcinogenesis and developing cancer therapies. It can be used to induce tumors in animal models and to study the effects of carcinogens on cellular and molecular processes. However, its use is limited by its toxicity and carcinogenicity. It must be handled with care, and appropriate safety measures must be taken to avoid exposure.

Future Directions

There are several future directions for research on dibenz(a,h)anthracene. One area of research is the development of new cancer therapies that target the mechanisms of carcinogenesis induced by dibenz(a,h)anthracene. Another area is the study of the effects of dibenz(a,h)anthracene on the immune system and its role in the development of cancer. Additionally, the development of new methods for the detection and quantification of dibenz(a,h)anthracene in the environment and in biological samples is an important area of research.

Synthesis Methods

Dibenz(a,h)anthracene can be synthesized by various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and oxidative coupling. The most commonly used method for its synthesis is the oxidative coupling of anthracene, which involves the reaction of anthracene with a strong oxidizing agent such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Dibenz(a,h)anthracene has been extensively studied for its carcinogenic and mutagenic properties. It has been found to induce tumors in various organs, including the lungs, liver, and skin. It also causes DNA damage and mutations, which can lead to cancer. Therefore, it is commonly used in cancer research to study the mechanisms of carcinogenesis and to develop cancer therapies.

properties

CAS RN

151910-74-6

Product Name

Dibenz(a,h)anthracene, 3,4:10,11-tetrahydroxy-3,4,10,11-tetrahydro-, trans,trans-

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

(3S,4S,10S,11S)-3,4,10,11-tetrahydronaphtho[2,1-h]phenanthrene-3,4,10,11-tetrol

InChI

InChI=1S/C22H18O4/c23-19-7-5-13-15(21(19)25)3-1-11-9-18-12(10-17(11)13)2-4-16-14(18)6-8-20(24)22(16)26/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

InChI Key

FCBQLOHCJAICDK-CMOCDZPBSA-N

Isomeric SMILES

C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=C[C@@H]([C@H]5O)O)C=C32)[C@@H]([C@H]1O)O

SMILES

C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O

Canonical SMILES

C1=CC2=C(C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)C=C32)C(C1O)O

Other CAS RN

151910-74-6

synonyms

trans,trans-3,4:10,11-Tetrahydroxy-3,4,10,11-tetrahydro-dibenz(a,h)ant hracene

Origin of Product

United States

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